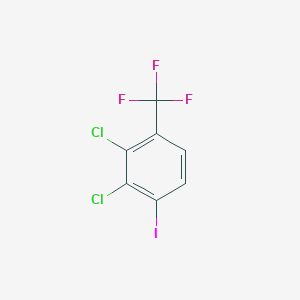

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalyst in Electrophilic Trifluoromethylation

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene plays a role in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process utilizes methyltrioxorhenium as a catalyst for direct electrophilic trifluoromethylation, achieving product yields up to 77%. The reaction often results in mixtures of regioisomers, particularly with substituted and heteroaromatic substrates, and involves the use of radical species indicated by EPR monitoring (E. Mejía & A. Togni, 2012).

Advancements in Lithiation and Substitution Reactions

The chemical has been instrumental in developing methodologies for selective lithiation and subsequent electrophilic substitution, particularly in the creation of highly functionalized benzene derivatives. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes quantitative hydrogen/metal exchange in the presence of lithium 2,2,6,6-tetramethylpiperidide, leading to the formation of regioisomerically enriched iodo-substituted products. These methodologies facilitate the synthesis of various substituted benzene derivatives, showcasing the utility of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene in synthetic chemistry (M. Schlosser, J. Porwisiak, & F. Mongin, 1998).

Role in Polymerization and Complexation Studies

This chemical compound has found applications in the study of polymerizations initiated by superacids, particularly involving the complexation of trifluoromethanesulphonates by their conjugate acid. Research in this area provides insights into the solvation and homoconjugation behaviors of ionic trifluoromethanesulphonates, contributing to a deeper understanding of the mechanisms underlying polymerization processes (D. Souverain, A. Leborgne, G. Sauvet, & P. Sigwalt, 1980).

Applications in Oxidation Reactions

Moreover, 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is relevant in the context of oxidation reactions, such as the Baeyer-Villiger reactions catalyzed by bis[3,5-bis(trifluoromethyl)phenyl] diselenide, which forms highly reactive and selective catalysts for the oxidation of carbonyl compounds. These reactions exemplify the compound's versatility in facilitating efficient and selective organic transformations (G. T. Brink, J. Vis, A. Arends, & R. Sheldon, 2001).

Safety and Hazards

“2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene” is considered hazardous. It has been associated with skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Wirkmechanismus

Mode of Action

Similar compounds have been known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a type of carbon-carbon bond-forming reaction. This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and its overall stability.

Eigenschaften

IUPAC Name |

2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHCHUCAYWDJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)

![Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate](/img/structure/B2768769.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2768774.png)